1-Bromo-2,4,6-trifluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-2,4,6-trifluorobenzene and its derivatives involves several methods, including selective defluorination and azidation reactions. For instance, 1,3,5-trichloro-2,4,6-trifluorobenzene and 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene undergo selective defluorination with sodium azide in dimethylsulfoxide, leading to triazido derivatives in high yields (Chapyshev & Chernyak, 2013). Such reactions highlight the compound's reactivity and versatility as a precursor in synthetic chemistry.
Molecular Structure Analysis
The molecular structure and conformation of 1-Bromo-2,4,6-trifluorobenzene derivatives have been extensively studied using various analytical techniques. X-ray diffraction analysis and DFT calculations have confirmed the plane structure and molecular conformation, demonstrating the compound's stable crystalline phases and providing insights into its electronic properties (Hamdouni, Boudjada, & Medjroubi, 2019).
Chemical Reactions and Properties
1-Bromo-2,4,6-trifluorobenzene undergoes various chemical reactions, including organometallic transformations, that illustrate its reactivity and potential for functionalization. The compound's ability to participate in regioflexible substitution reactions, as well as its involvement in organometallic chemistry for the selective functionalization of aromatic compounds, showcases its utility in complex organic syntheses (Heiss & Schlosser, 2003).
Scientific Research Applications
Photoactive Cross-Linking Reagents and Organic Synthesis
1-Bromo-2,4,6-trifluorobenzene has been used in the formation of triazides, which find practical use as photoactive cross-linking reagents in polymer chemistry. These compounds are also valuable in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Organometallic Chemistry
This compound plays a role in organometallic chemistry, specifically in reactions involving regiospecific functionalization. The use of organometallic methods allows for controlled modification of the compound, demonstrating the versatility of 1-Bromo-2,4,6-trifluorobenzene in synthetic chemistry (Heiss & Schlosser, 2003).
Synthesis of Molecular Receptors
In the field of molecular engineering, derivatives of 1-Bromo-2,4,6-trifluorobenzene have been used as scaffolds for the construction of various molecular receptors. These scaffolds provide a foundation for the development of complex molecular structures (Wallace et al., 2005).
Ring Expansion and Alumacyclonona-tetraene Synthesis
Research has shown that 1-Bromo-2,4,6-trifluorobenzene can undergo ring expansion to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a compound that contributes to the understanding of complex chemical structures and reactions in inorganic chemistry (Agou et al., 2015).
Inverse Sandwich Complex Formation
This compound is involved in the formation of unique inverse sandwich complexes with metals, contributing to the study of novel organometallic compounds and their properties (Krieck et al., 2009).
Electrochemical Fluorination Studies
1-Bromo-2,4,6-trifluorobenzene is also used in the study of electrochemical fluorination processes, providing insights into the mechanisms and applications of fluorination in organic chemistry (Horio et al., 1996).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1,3,5-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBSPSOGEVCRQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178337 | |
Record name | 1-Bromo-2,4,6-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4,6-trifluorobenzene | |
CAS RN |
2367-76-2 | |
Record name | 2-Bromo-1,3,5-trifluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2367-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trifluorobromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2,4,6-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,4,6-trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIFLUOROBROMOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG6QA77T6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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